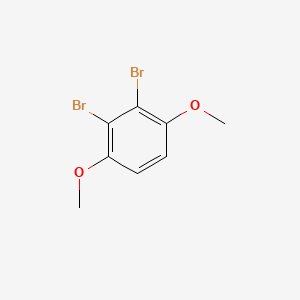

2,3-Dibromo-1,4-dimethoxybenzene

Overview

Description

2,3-Dibromo-1,4-dimethoxybenzene is a chemical compound with the molecular formula C8H8Br2O2 . It has a molecular weight of 295.96 . It is a solid substance stored at room temperature .

Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-1,4-dimethoxybenzene consists of a benzene ring with two bromine atoms and two methoxy groups attached to it . The average mass of the molecule is 295.956 Da, and the monoisotopic mass is 293.889099 Da .

Physical And Chemical Properties Analysis

2,3-Dibromo-1,4-dimethoxybenzene is a solid substance . It has a molecular weight of 295.96 . The compound is sealed and stored at room temperature .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 2,3-Dibromo-1,4-dimethoxybenzene, focusing on several unique applications:

Redox Shuttle Additive in Lithium-Ion Batteries

This compound can be used as a chemical redox shuttle additive in lithium-ion batteries to provide repeated overcharge and overdischarge protection, enhancing battery safety and longevity .

Molecular Simulation Visualizations

In computational chemistry, it is used in molecular simulations to visualize interactions and properties. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize such compounds for creating detailed visualizations .

Antioxidant and Anticancer Activities

A derivative of this compound has shown potential in ameliorating oxidative damage and reactive oxygen species (ROS) generation in keratinocytes, which could be beneficial for antioxidant and anticancer therapies .

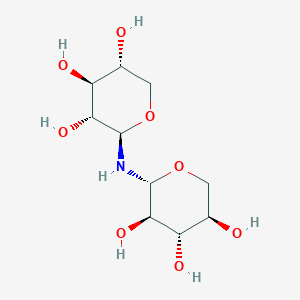

α-Glucosidase Inhibition

A bis derivative of 2,3-Dibromo-1,4-dimethoxybenzene has been identified as a potential α-glucosidase inhibitor, which could be used for the treatment of type 2 diabetes .

Safety and Hazards

Mechanism of Action

Target of Action

Bromophenols, a class of compounds to which 2,3-dibromo-1,4-dimethoxybenzene belongs, have been found to exhibit antioxidant activity and inhibit cancer-related angiogenesis .

Mode of Action

It is known that bromophenols can scavenge free radicals . This suggests that 2,3-Dibromo-1,4-dimethoxybenzene may interact with its targets by donating electrons to neutralize free radicals, thereby preventing oxidative damage.

Biochemical Pathways

By scavenging free radicals, 2,3-Dibromo-1,4-dimethoxybenzene could potentially modulate these pathways and their downstream effects, such as cellular damage and disease progression .

Result of Action

Its potential antioxidant activity suggests that it may protect cells from oxidative damage by neutralizing free radicals . This could potentially prevent or mitigate cellular damage and disease progression.

properties

IUPAC Name |

2,3-dibromo-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYGKMRHYONFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564931 | |

| Record name | 2,3-Dibromo-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-1,4-dimethoxybenzene | |

CAS RN |

5030-61-5 | |

| Record name | 2,3-Dibromo-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

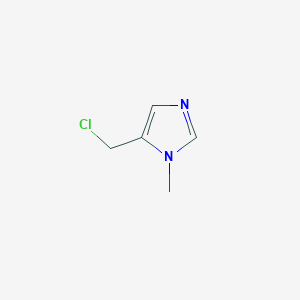

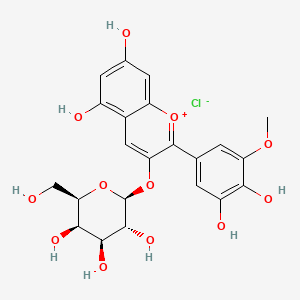

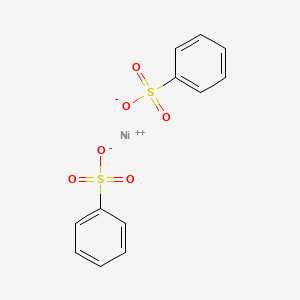

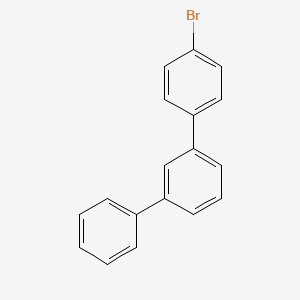

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.